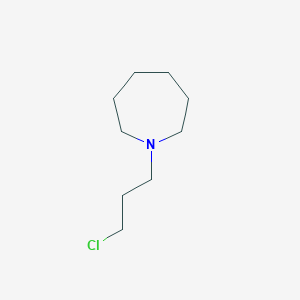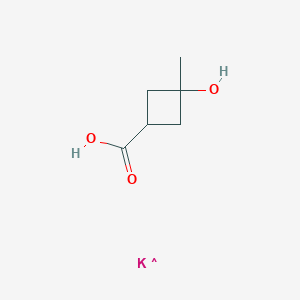
2H-1,2-Benzothiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1-methylethyl ester, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a chemical compound known for its diverse applications in medicinal chemistry. This compound is a derivative of the 1,2-benzothiazine family, which is recognized for its pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide typically involves the reaction of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid with isopropyl alcohol under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid, which facilitates the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Isopropyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Isopropyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response. Additionally, it may interact with DNA through intercalation or groove binding, affecting gene expression and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Meloxicam: A nonsteroidal anti-inflammatory drug with a similar structure.
Piroxicam: Another anti-inflammatory drug that shares the benzothiazine core.
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide: A closely related ester derivative
Uniqueness
Isopropyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is unique due to its specific ester group, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This uniqueness makes it a valuable compound for developing new therapeutic agents with improved efficacy and safety profiles .
Propiedades
Fórmula molecular |
C13H14NO5S- |
|---|---|
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
3-carboxy-2-methyl-1,1-dioxo-5-propan-2-yl-1λ6,2-benzothiazin-4-olate |
InChI |
InChI=1S/C13H15NO5S/c1-7(2)8-5-4-6-9-10(8)12(15)11(13(16)17)14(3)20(9,18)19/h4-7,15H,1-3H3,(H,16,17)/p-1 |
Clave InChI |
BWUYFYQKAXMCRD-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=C2C(=CC=C1)S(=O)(=O)N(C(=C2[O-])C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12347342.png)


![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12347360.png)
![2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B12347365.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12347366.png)
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B12347369.png)




